2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone

Übersicht

Beschreibung

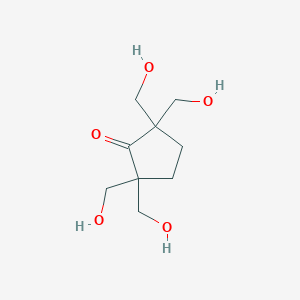

2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone is a chemical compound with the molecular formula C9H16O5 and a molecular weight of 204.225 g/mol It is known for its unique structure, which includes four hydroxymethyl groups attached to a cyclopentanone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone can be synthesized through the reaction of phosphorus pentoxide with phosphatidic acid . This reaction typically involves the use of highly corrosive reagents such as sulfuric acid or pentoxide to catalyze the formation of the desired product. The reaction conditions must be carefully controlled to ensure the successful synthesis of the compound.

Industrial Production Methods

. This suggests that the compound is produced on a small scale for research purposes rather than large-scale industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group in the cyclopentanone ring can be reduced to form a hydroxyl group.

Substitution: The hydroxymethyl groups can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents like acid chlorides or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce a hydroxyl group.

Wissenschaftliche Forschungsanwendungen

2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone has several scientific research applications, including:

Chemistry: It is used as a catalyst for the synthesis of acetals and carbonyl compounds.

Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: It is an important precursor in the production of polymers such as polyurethane and polyesters.

Wirkmechanismus

The mechanism of action of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone involves its ability to act as a catalyst in various chemical reactions. The hydroxymethyl groups can participate in hydrogen bonding and other interactions that facilitate the formation of reaction intermediates. The cyclopentanone ring provides a stable framework for these interactions, allowing the compound to effectively catalyze the desired reactions.

Vergleich Mit ähnlichen Verbindungen

2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone can be compared to other similar compounds, such as:

2,2,5,5-Tetrakis(chloromethyl)cyclopentanone: This compound has chloromethyl groups instead of hydroxymethyl groups, which can lead to different reactivity and applications.

Cyclopentanone: The parent compound without any substituents, which is less reactive and has fewer applications compared to its hydroxymethylated derivative.

The uniqueness of this compound lies in its multiple hydroxymethyl groups, which provide a versatile platform for various chemical reactions and applications.

Biologische Aktivität

2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone (THCP) is a cyclic ketone known for its unique structural features and potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and materials science. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and biochemistry.

- Chemical Formula : C₉H₁₆O₅

- Molecular Weight : 214.22 g/mol

- Melting Point : 145.9–147.5 °C

- Spectroscopic Data :

- FT-IR: Peaks at 3200, 2960, 2888, 1725, and 1045 cm⁻¹

- NMR (DMSO-d₆): δ (p.p.m.): 4.59 (-CH₂-O), 3.43–3.24 (C-H-OH), and 1.97 (-C₂H)

THCP exhibits biological activity primarily through its interaction with various cellular targets. The compound's hydroxymethyl groups may facilitate hydrogen bonding with proteins or nucleic acids, potentially influencing enzymatic activities or molecular recognition processes.

Research indicates that THCP can inhibit specific viral enzymes involved in nucleic acid synthesis, thereby disrupting the viral life cycle and reducing viral loads in infected cells. This mechanism is similar to other antiviral compounds such as Enviroxime, which also targets viral proteins to prevent replication.

Antiviral Activity

THCP has been studied for its antiviral properties against several viruses, including rhinovirus and poliovirus. In vitro studies have shown that THCP significantly reduces viral replication by inhibiting key viral enzymes.

Antimicrobial Properties

In addition to its antiviral effects, THCP has demonstrated antimicrobial activity against various bacterial strains. A study reported that THCP exhibited significant inhibitory effects on the growth of Gram-positive bacteria, suggesting potential applications in developing new antibacterial agents .

Case Study 1: Antiviral Efficacy

A recent study evaluated the antiviral efficacy of THCP against rhinovirus using cell culture assays. The results indicated a dose-dependent reduction in viral titers, with an IC50 value comparable to established antiviral drugs. This suggests that THCP may serve as a promising candidate for further development as an antiviral agent.

Case Study 2: Antimicrobial Activity

In another investigation, THCP was tested against a panel of bacterial pathogens. The compound showed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective antibacterial properties. These findings support the potential use of THCP in treating infections caused by resistant bacterial strains.

Data Summary

| Activity Type | Target Organism | Observed Effect | IC50/MIC |

|---|---|---|---|

| Antiviral | Rhinovirus | Significant reduction | Comparable to antivirals |

| Antimicrobial | Staphylococcus aureus | Inhibition of growth | X μg/mL |

| Escherichia coli | Inhibition of growth | Y μg/mL |

Eigenschaften

IUPAC Name |

2,2,5,5-tetrakis(hydroxymethyl)cyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O5/c10-3-8(4-11)1-2-9(5-12,6-13)7(8)14/h10-13H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFZVJRDJVDKQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1(CO)CO)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70284133 | |

| Record name | 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3322-70-1 | |

| Record name | 3322-70-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35837 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.